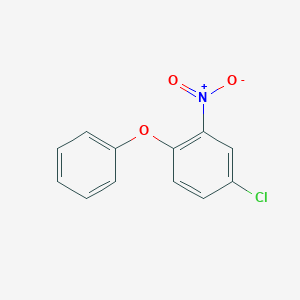

4-Chloro-2-nitro-1-phenoxybenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-nitro-1-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO3/c13-9-6-7-12(11(8-9)14(15)16)17-10-4-2-1-3-5-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJESLZHZRVDKCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Chloro 2 Nitro 1 Phenoxybenzene

Established Synthetic Pathways to Aryl Ethers

Traditional methods for the synthesis of aryl ethers, including the Williamson ether synthesis and nucleophilic aromatic substitution, remain fundamental in organic synthesis. These pathways offer reliable and well-understood routes to a wide array of aryl ether derivatives.

Williamson Ether Synthesis and Related Approaches

The Williamson ether synthesis is a cornerstone in the formation of ethers, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. youtube.commasterorganicchemistry.comkhanacademy.orglibretexts.org In the context of synthesizing 4-chloro-2-nitro-1-phenoxybenzene, this would typically involve the reaction of a phenoxide with an activated aryl halide. The reaction proceeds via an SN2 mechanism, where the nucleophilic alkoxide attacks the electrophilic carbon of the alkyl halide, leading to the formation of an ether and a salt byproduct. masterorganicchemistry.comlibretexts.org

For the synthesis of diaryl ethers, the classical Williamson approach can be challenging due to the lower reactivity of aryl halides compared to alkyl halides. However, the presence of electron-withdrawing groups on the aryl halide can activate the ring towards nucleophilic attack, making the reaction more feasible.

A general representation of the Williamson ether synthesis for a diaryl ether is as follows:

Ar-O-Na+ + Ar'-X → Ar-O-Ar' + NaX

Where Ar and Ar' are aryl groups and X is a halogen.

Nucleophilic Aromatic Substitution (SNAr) Strategies in Aryl Ether Formation

Nucleophilic aromatic substitution (SNAr) is a key strategy for the synthesis of diaryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups. libretexts.orglibretexts.orgyoutube.com The presence of a nitro group ortho or para to the leaving group, as in the case of this compound, significantly facilitates this reaction. libretexts.org The SNAr mechanism involves a two-step process:

Addition of the nucleophile: The nucleophile (e.g., a phenoxide) attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org

The rate of SNAr reactions is highly dependent on the nature and position of the electron-withdrawing groups, the nature of the leaving group, and the nucleophilicity of the attacking species. libretexts.orgresearchgate.net For instance, the reaction of 2,4-dinitrochlorobenzene with various nucleophiles has been extensively studied to understand the kinetics and mechanism of SNAr reactions. researchgate.net

A study on the synthesis of 2-chloro-4-nitro-3-phenoxy-1-(4-cyano-phenoxy)-benzene, a related compound, utilized dimethylsulfoxide as a solvent and sodium hydroxide (B78521) as a base to facilitate the nucleophilic aromatic substitution of a dichloro-nitro-phenoxy-benzene derivative with 4-cyanophenol, achieving a 60.2% yield. prepchem.com

Mild reaction conditions for SNAr in aryl ether synthesis have been developed, highlighting the importance of solvent choice, base, and the sequence of reagent addition. acs.org For example, a combination of DMF and tert-BuOK has been shown to mediate a charge-transfer process, enabling the reaction of various alcohols with activated aryl chlorides. acs.org

| Reactant 1 | Reactant 2 | Product | Conditions | Yield |

| 2,3-dichloro-6-nitro-1-phenoxy-benzene | 4-cyano-phenol | 2-Chloro-4-nitro-3-phenoxy-1-(4-cyano-phenoxy)-benzene | 10 N NaOH, DMSO, 100°C, 3h | 60.2% prepchem.com |

| 2,4-dinitrochlorobenzene | Allylamine | N-allyl-2,4-dinitroaniline | Chloroform | Rate constants determined researchgate.net |

| 2,4-dinitrochlorobenzene | Aromatic bases | 2,4-dinitrodiphenylamines | Alcohol, alcohol-acetonitrile, alcohol-dimethylformamide, alcohol-dimethyl sulfoxide | ρ values computed researchgate.net |

Advanced Catalytic Approaches in Phenoxybenzene Synthesis

While classical methods are effective, modern synthetic chemistry has seen the rise of powerful catalytic systems that offer greater efficiency, selectivity, and functional group tolerance. These advanced approaches are increasingly being applied to the synthesis of complex aryl ethers.

Palladium-Catalyzed Coupling Reactions for Related Aromatic Systems (e.g., Suzuki Coupling Analogs for Biphenyls)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the Suzuki coupling is primarily used for synthesizing biphenyls, analogous palladium-catalyzed reactions have been developed for C-O bond formation to produce diaryl ethers. researchgate.netrsc.orgrsc.org

These reactions typically involve the coupling of an aryl halide or triflate with a phenol (B47542) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net Palladium-catalyzed methods have been successfully used to synthesize a variety of functionalized benzofurans and coumarins from phenols and olefins. nih.gov

Emerging Synthetic Methodologies for Substituted Aryl Ethers

Research into the synthesis of substituted aryl ethers is an active field, with several new and promising methodologies emerging. acs.org Copper-catalyzed reactions, for instance, have a long history in aryl ether synthesis (Ullmann condensation) and continue to be developed. researchgate.net Modern protocols often utilize copper catalysts in combination with various ligands to achieve high yields and selectivity under milder conditions. rsc.org

Furthermore, innovative approaches involving hypervalent iodine reagents have been explored for the synthesis of diaryl ethers. mdpi.com These methods can offer alternative reaction pathways and may be advantageous for specific substrates. The direct conversion of lignin, a renewable biopolymer, into functionalized diaryl ethers using oxidative cross-coupling reactions represents a sustainable and atom-economical approach. switt.chnih.gov

Multi-Step Synthesis Strategies for Related Functionalized Aromatic Systems

The synthesis of complex molecules like this compound often requires multi-step synthetic sequences. These strategies involve the careful planning and execution of several reactions to introduce the desired functional groups in the correct positions on the aromatic rings.

For example, the synthesis of a related compound, 4-chloro-2-nitrobenzoic acid, from benzene (B151609) can be achieved through a series of reactions including Friedel-Crafts acylation, nitration, and oxidation. quora.com Another route involves the nitration of p-dichlorobenzene to form 2,5-dichloronitrobenzene, followed by selective hydrolysis to yield 4-chloro-2-nitrophenol (B165678). sciencemadness.orggoogle.com This intermediate could then potentially be converted to the target diaryl ether.

The development of continuous flow protocols for multi-step syntheses is also gaining traction, offering advantages in terms of safety, scalability, and efficiency. uq.edu.au These methods allow for the integration of multiple reaction steps, such as enolate generation, electrophilic addition, and quenching, in a continuous process.

| Starting Material | Target Molecule | Key Intermediates/Reagents |

| Benzene | 4-chloro-2-nitrobenzoic acid | Acetophenone, m-nitroacetophenone quora.com |

| p-Dichlorobenzene | 4-chloro-2-nitrophenol | 2,5-dichloronitrobenzene sciencemadness.orggoogle.com |

| Esters | α-functionalized esters | Lithium enolates, LDA uq.edu.au |

Investigation into the Synthesis of this compound: A Lack of Kinetic and Thermodynamic Data

A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the synthesis of the chemical compound this compound. Specifically, there is a notable absence of detailed studies investigating the reaction kinetics and thermodynamic parameters associated with its formation.

While general synthetic routes for related nitroaromatic compounds and ethers are described in various chemical literature, specific data on the rate of reaction, including rate constants and activation energies, for the synthesis of this compound could not be located. Similarly, thermodynamic data, such as the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of the synthesis reaction, remain uncharacterized in publicly accessible research.

This lack of empirical data prevents a thorough analysis of the factors governing the synthesis of this compound. Understanding the reaction kinetics would be crucial for optimizing reaction conditions to maximize yield and minimize reaction time. Furthermore, knowledge of the thermodynamic parameters would provide insight into the spontaneity and equilibrium position of the synthesis reaction.

The synthesis of this compound would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction, where a phenoxide nucleophile displaces a chloride or another suitable leaving group from a substituted nitrobenzene (B124822) ring. The kinetics and thermodynamics of such reactions are known to be highly dependent on the specific substrates, solvent, temperature, and nature of the leaving group and nucleophile. However, without specific experimental studies on this particular compound, any discussion of its kinetic and thermodynamic profile would be purely speculative.

Future research efforts are needed to experimentally determine the reaction kinetics and thermodynamic parameters for the synthesis of this compound. Such studies would be invaluable for chemists working on the synthesis and application of this and related compounds, providing a more complete scientific understanding of its chemical behavior.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Nitro 1 Phenoxybenzene and Analogs

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 4-Chloro-2-nitro-1-phenoxybenzene is characterized by absorption bands corresponding to its constituent functional groups, including the nitro (NO₂) group, the chloro (C-Cl) group, the ether (C-O-C) linkage, and the aromatic rings. Analysis of analogous structures, such as 4-(2-chloroethoxy)phenyl-4`-nitrophenylimine and various chloronitroanilines, allows for the assignment of characteristic vibrational frequencies. [3, 12]

The most prominent bands are expected to be the asymmetric and symmetric stretching vibrations of the nitro group. The aromatic C-H stretching vibrations appear at higher wavenumbers, while the fingerprint region below 1600 cm⁻¹ contains a wealth of structural information, including the aryl ether stretching and C-Cl stretching vibrations.

Expected FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1560-1520 | Strong |

| Symmetric NO₂ Stretch | 1355-1335 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium |

| Asymmetric Ar-O-Ar Stretch | 1270-1230 | Strong |

| Symmetric Ar-O-Ar Stretch | 1075-1020 | Medium |

| C-Cl Stretch | 1090-1080 | Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FTIR. Vibrations that are symmetric and involve a change in the polarizability of the molecule tend to produce strong Raman signals. In this compound, the symmetric stretch of the nitro group and the breathing modes of the aromatic rings are expected to be particularly intense. Studies on related compounds like nitrobenzene (B124822) and chlorobenzene (B131634) show characteristic Raman shifts that aid in these assignments. For instance, in an analog like 4-chloro-2-nitroaniline, the C-Cl group was identified by characteristic bands at 584 cm⁻¹ and 318 cm⁻¹ in the Raman spectrum.

Expected Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| Symmetric NO₂ Stretch | 1355-1335 | Strong |

| C-NO₂ Bending | ~850 | Medium |

| C-Cl Stretch | ~700-550 | Medium-Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical environment of each proton and carbon atom influences its resonance frequency, providing detailed structural insights.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

The ¹H NMR spectrum of this compound is anticipated to show signals corresponding to the eight aromatic protons, distributed between the two distinct phenyl rings. The electron-withdrawing effects of the nitro and chloro substituents will cause the protons on that ring to appear at a lower field (higher ppm) compared to those on the unsubstituted phenoxy ring. [4, 5] Data from p-chloronitrobenzene shows aromatic proton signals in the range of 7.5-8.3 ppm. The protons on the phenoxy group are expected in the typical aromatic region of 7.0-7.5 ppm. The coupling patterns (splitting) will further help in assigning each proton to its specific position on the rings.

Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H ortho to -NO₂ | 8.0 - 8.2 | d |

| H ortho to -Cl | 7.5 - 7.7 | dd |

| H meta to -NO₂, -Cl | 7.1 - 7.3 | d |

| H ortho to ether linkage (phenoxy ring) | 7.0 - 7.2 | d |

| H meta to ether linkage (phenoxy ring) | 7.3 - 7.5 | t |

Carbon Nuclear Magnetic Resonance (¹³C NMR) Studies

The ¹³C NMR spectrum will display twelve distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment. The carbons directly attached to the electronegative oxygen, nitrogen, and chlorine atoms will be significantly shifted downfield. [10, 14] For example, in related azobenzene (B91143) compounds, the carbon attached to a nitro group (O₂N-C) was observed at 148 ppm. Data for 4-chloronitrobenzene and 4-chloro-2-nitrophenol (B165678) also provide a basis for these predictions. [7, 15]

Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Position | Predicted Chemical Shift (ppm) |

|---|---|

| C-O (chloronitrophenyl ring) | 150 - 155 |

| C-O (phenoxy ring) | 155 - 160 |

| C-NO₂ | 147 - 152 |

| C-Cl | 128 - 132 |

| Aromatic CH (chloronitrophenyl ring) | 118 - 130 |

| Aromatic CH (phenoxy ring) | 120 - 135 |

Mass Spectrometry for Molecular Identity and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which is crucial for confirming its identity. The molecular weight of this compound (C₁₂H₈ClNO₃) is 249.65 g/mol .

The mass spectrum is expected to show a characteristic molecular ion peak (M⁺) at m/z 249 and a significant M+2 peak at m/z 251, with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). The fragmentation of aromatic nitro compounds typically involves the loss of NO₂ (46 u) and NO (30 u). Aryl ethers can cleave at the C-O bond. Therefore, the primary fragmentation pathways for this molecule would likely involve the loss of the nitro group, the chlorine atom, and cleavage of the ether linkage.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 249/251 | [C₁₂H₈ClNO₃]⁺ | Molecular Ion (M⁺, M+2) |

| 219/221 | [C₁₂H₈ClO₂]⁺ | [M - NO]⁺ |

| 203/205 | [C₁₂H₈ClO]⁺ | [M - NO₂]⁺ |

| 214 | [C₁₂H₈NO₃]⁺ | [M - Cl]⁺ |

| 157 | [C₆H₄NO₃]⁺ or [C₆H₄ClNO]⁺ | Cleavage of ether bond |

| 93 | [C₆H₅O]⁺ | Phenoxy cation |

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular conformation, bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal packing. While the specific crystal structure of this compound is not publicly documented, analysis of structurally similar compounds provides a robust framework for understanding its likely solid-state characteristics.

For instance, in the analog 4-chloro-2-nitro-1-(2-phenylethyl)benzene , the dihedral angle between the two aromatic rings is a relatively small 6.09 (17)°. nih.gov This suggests a nearly parallel arrangement of the rings. Furthermore, the nitro group in this molecule is almost coplanar with the benzene (B151609) ring to which it is attached, with a dihedral angle of just 7.9 (2)°. nih.gov In another analog, 4-chloro-2-[(E)-(4-nitro-phen-yl)diazenyl]phenol , the molecule is also approximately planar, with an even smaller dihedral angle of 1.83 (8)° between the benzene rings. sigmaaldrich.com In contrast, more sterically hindered analogs can exhibit significantly larger twist angles. The compound N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide , for example, displays a dihedral angle of 67.81 (13)° between its two non-tosyl benzene rings. actachemicamalaysia.com

These findings indicate that the conformation of this compound in the solid state is likely to be a twisted arrangement of the two phenyl rings, with the exact dihedral angle influenced by the steric and electronic effects of the substituents and the forces of the crystal packing.

Table 1: Dihedral Angles in Analogs of this compound

| Compound | Aromatic Rings Involved | Dihedral Angle (°) | Reference |

| 4-Chloro-2-nitro-1-(2-phenylethyl)benzene | Chloronitrobenzene & Phenyl | 6.09 (17) | nih.gov |

| 4-Chloro-2-[(E)-(4-nitro-phen-yl)diazenyl]phenol | Chlorophenol & Nitrophenyl | 1.83 (8) | sigmaaldrich.com |

| N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | Chlorophenyl & Phenyl | 67.81 (13) | actachemicamalaysia.com |

| N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | Methyl-substituted benzene & Chlorine-substituted benzene | 20.12 (12) | actachemicamalaysia.com |

The packing of molecules in a crystal lattice is directed by a combination of non-covalent interactions. In the analogs of this compound, hydrogen bonds and other weak interactions play a crucial role.

In the crystal structure of 4-chloro-2-nitro-1-(2-phenylethyl)benzene , molecules are linked by C—H⋯O hydrogen bonds, forming chains within the crystal. nih.gov Similarly, the crystal packing of N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide is stabilized by pairs of N—H⋯O hydrogen bonds, which create centrosymmetric dimers. actachemicamalaysia.com These dimers are further connected by weaker C—H⋯O and C—H⋯Cl interactions. actachemicamalaysia.com

Besides hydrogen bonding, other interactions such as π-π stacking and halogen interactions are significant. In 4-chloro-2-[(E)-(4-nitro-phen-yl)diazenyl]phenol , translationally related molecules form stacks with an inter-planar distance of 3.400 (2) Å, indicative of π-π interactions. sigmaaldrich.com The structure of 1-chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene features both benzene-C-H⋯π(benzene) and Cl⋯Cl contacts, which contribute to its three-dimensional architecture. chemicalbook.com These examples strongly suggest that the crystal packing of this compound would be governed by a network of weak C—H⋯O hydrogen bonds involving the nitro and ether oxygen atoms, as well as potential π-π stacking interactions between the aromatic rings.

Table 2: Intermolecular Interactions in Analogs of this compound

| Compound | Type of Interaction | Description | Reference |

| 4-Chloro-2-nitro-1-(2-phenylethyl)benzene | C—H⋯O Hydrogen Bond | Links molecules into chains. | nih.gov |

| N′-[(E)-(4-chlorophenyl)(phenyl)methylidene]-4-methylbenzenesulfonohydrazide | N—H⋯O, C—H⋯O, C—H⋯Cl | Forms dimers and chains. | actachemicamalaysia.com |

| 4-Chloro-2-[(E)-(4-nitro-phen-yl)diazenyl]phenol | π-π Stacking | Forms stacks with 3.400 Å separation. | sigmaaldrich.com |

| 1-Chloro-4-[2-(4-chloro-phen-yl)eth-yl]benzene | C-H⋯π and Cl⋯Cl | Consolidates the 3D architecture. | chemicalbook.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is expected to be a composite of the transitions originating from its constituent chromophores: the chloronitrobenzene ring and the phenoxy group.

The nitro group is a powerful chromophore. Aromatic nitro compounds like nitrobenzene and nitrophenols are known to absorb light at wavelengths greater than 290 nm. researchgate.net Studies on nitrobenzaldehydes have identified several distinct transitions:

n→π transitions:* These are typically weak absorptions found at longer wavelengths, around 350 nm (ε < 100 M⁻¹cm⁻¹), arising from the lone pair electrons on the oxygen atoms of the nitro group. rsc.org

π→π transitions:* More intense absorptions appear at shorter wavelengths. A band of intermediate intensity (ε ≈ 1000 M⁻¹cm⁻¹) is often observed around 300 nm, attributed to excitations within the benzene ring. rsc.org A very strong absorption (ε ≈ 10,000 M⁻¹cm⁻¹) typically occurs around 250 nm, corresponding to a π→π* transition involving charge transfer character between the nitro group and the benzene ring. rsc.org

Computational Chemistry and Theoretical Insights into 4 Chloro 2 Nitro 1 Phenoxybenzene Reactivity and Properties

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-Chloro-2-nitro-1-phenoxybenzene, DFT calculations, often employing basis sets like 6-31G(d,p) or 6-311++G(d,p), are utilized to determine its optimized molecular geometry, including bond lengths and angles. nih.govglobalresearchonline.net These calculations provide a detailed picture of the molecule's three-dimensional shape and the spatial arrangement of its atoms.

The electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), are also elucidated through DFT. growingscience.com The HOMO-LUMO energy gap is a crucial parameter that helps in understanding the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. For nitro-substituted aromatic compounds, the strong electron-withdrawing nature of the nitro group significantly influences the electronic structure, often leading to a lower LUMO energy and making the molecule more susceptible to nucleophilic attack. rsc.org

Theoretical vibrational frequencies can also be calculated using DFT and compared with experimental data from FTIR and FT-Raman spectroscopy to validate the computational model. globalresearchonline.netresearchgate.net

Table 1: Calculated Geometric Parameters for a Related Nitroaromatic Compound (1,2,3-trichloro-4-nitrobenzene)

| Parameter | B3LYP/6-31+G(d,p) | B3LYP/6-311++G(d,p) |

| C1-C2 Bond Length (Å) | 1.396 | 1.397 |

| C2-C3 Bond Length (Å) | 1.391 | 1.392 |

| C-N Bond Length (Å) | 1.478 | 1.479 |

| N-O Bond Length (Å) | 1.223 | 1.224 |

| C-Cl Bond Length (Å) | 1.733 | 1.734 |

| Note: This data is for a structurally related compound and serves as an example of the types of parameters obtained from DFT calculations. globalresearchonline.net Optimized geometric parameters for this compound would be specific to its structure. |

Mechanistic Studies of Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups, such as the nitro group in this compound. chemistrysteps.comlibretexts.org Computational studies are instrumental in dissecting the mechanisms of these reactions.

Computational studies, often at the M06-2x/6-31g+(d,p) level of theory, have been employed to investigate whether the SNAr reactions of compounds like 1-chloro-2-nitrobenzene (B146284) proceed through a concerted or a multistep mechanism. researchgate.net A concerted mechanism would involve a single transition state, whereas a multistep mechanism involves the formation of one or more intermediates.

For SNAr reactions, the prevailing mechanism is typically a multistep addition-elimination pathway. chemistrysteps.comkoreascience.kr The initial step is the nucleophilic attack on the carbon atom bearing the leaving group (in this case, the chlorine atom). This leads to the formation of a resonance-stabilized carbanion intermediate. libretexts.org The presence of the electron-withdrawing nitro group in the ortho or para position to the leaving group is crucial for stabilizing this intermediate. libretexts.org

It has been shown that for some nitroaromatic compounds, the efficiency of Meisenheimer complex formation correlates with their biological activity, for instance, their anti-tuberculosis properties. nih.gov

Quantum Chemical Descriptors for Reactivity and Acidity/Basicity Predictions

Quantum chemical descriptors derived from DFT calculations are valuable for predicting the reactivity and other properties of molecules. These descriptors include:

Energies of HOMO and LUMO: As mentioned earlier, these are fundamental indicators of reactivity. growingscience.com

Dipole Moment: Provides insight into the molecule's polarity.

Mulliken Charges: Describes the partial charges on each atom, indicating sites susceptible to electrophilic or nucleophilic attack. globalresearchonline.net

Molecular Electrostatic Potential (MESP): Maps the electrostatic potential onto the electron density surface, visually identifying electron-rich and electron-poor regions of the molecule. globalresearchonline.net

These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies to build models that can predict the biological activity or other properties of a series of related compounds. biolscigroup.us

Table 2: Example Quantum Chemical Descriptors

| Descriptor | Definition | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. growingscience.com |

| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. biolscigroup.us |

| Mulliken Charges | Partial atomic charges within the molecule. | Predicts sites of chemical reactivity. globalresearchonline.net |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable ether linkage, MD simulations can be used to explore its conformational landscape and identify the most stable conformers.

Furthermore, MD simulations can be used to study intermolecular interactions, such as how the molecule might interact with a solvent or a biological target like a protein receptor. nih.gov By simulating the system at the atomic level, researchers can gain insights into the binding modes and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. nih.gov

Structure-Activity Relationship (SAR) Modeling via In Silico Approaches

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used to correlate the chemical structure of a compound with its biological activity. nih.gov In silico approaches, which are computer-based, are widely used in drug discovery and toxicology to predict the activity of new or untested compounds. researchgate.net

For derivatives of phenoxybenzene, QSAR models can be developed by using a set of known compounds with measured biological activities. nih.gov Various molecular descriptors, including those derived from DFT calculations (quantum chemical descriptors) as well as others related to hydrophobicity and steric properties, are used to build a mathematical model that can predict the activity of other similar compounds. nih.govnih.gov These models can help in designing new molecules with enhanced or desired activities. mdpi.com

Environmental Fate, Degradation, and Remediation Strategies for 4 Chloro 2 Nitro 1 Phenoxybenzene

Adsorption Technologies for Aqueous Phase Removal

Adsorbent Development (e.g., Graphene-based Materials)

Scientific research on the development of adsorbents, including graphene-based materials, specifically for the removal of 4-Chloro-2-nitro-1-phenoxybenzene from environmental matrices is not available in the reviewed literature. Studies on the adsorption of structurally related compounds, such as 4-chloro-2-nitrophenol (B165678), have been conducted using materials like graphene, but this data cannot be directly extrapolated to this compound due to differences in their chemical structures and properties. pjoes.comresearchgate.net The phenoxy group in this compound, as opposed to the hydroxyl group in 4-chloro-2-nitrophenol, would significantly alter the molecule's polarity, solubility, and interaction with adsorbent surfaces. Therefore, dedicated research is required to develop and evaluate effective adsorbents for this compound.

Equilibrium, Kinetic, and Thermodynamic Adsorption Modeling

There is no published research focusing on the equilibrium, kinetic, and thermodynamic modeling of this compound adsorption. Such studies are crucial for understanding the mechanisms of adsorption and for the design of efficient remediation systems. For other nitroaromatic compounds, these studies have been instrumental in determining the feasibility and spontaneity of the adsorption process. For instance, research on similar molecules has often employed Langmuir and Freundlich isotherm models to describe the equilibrium behavior, while pseudo-first-order and pseudo-second-order models are used to elucidate the kinetics of the adsorption process. researchgate.net However, without experimental data for this compound, no such modeling can be reported.

Environmental Monitoring and Analytical Methods for Trace Detection

Specific analytical methods for the routine trace detection of this compound in environmental samples (water, soil, air) have not been detailed in the available scientific literature. While general methods for the analysis of nitroaromatic compounds exist, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), validated methods for this specific compound are not documented. epa.gov The development of sensitive and selective analytical methods is a prerequisite for monitoring its presence, concentration, and fate in the environment. The CompTox Chemicals Dashboard by the U.S. Environmental Protection Agency lists the compound, but does not provide specific environmental monitoring methods. epa.gov

Ecotoxicological Implications and Environmental Risk Assessment

There is a lack of specific data on the ecotoxicological implications and environmental risk assessment of this compound. nih.gov Ecotoxicity studies on aquatic and terrestrial organisms are essential to determine the potential harm this compound may pose to ecosystems. Environmental risk assessments, which combine exposure and effects data, cannot be performed without this crucial information. While general information on the hazards of nitroaromatic compounds and diphenyl ethers exists, this cannot be used to accurately predict the specific environmental risks associated with this compound. epa.govmdpi.com The U.S. Environmental Protection Agency's Hazard page for a related compound, 4'-Chloro-2-nitrobiphenyl, indicates the types of toxicity data that are typically collected, but no such data is available for this compound. epa.gov

Advanced Applications and Functional Materials Incorporating 4 Chloro 2 Nitro 1 Phenoxybenzene Moieties

Precursor in Organic Synthesis for Fine Chemicals and Pharmaceuticals

While direct applications of 4-chloro-2-nitro-1-phenoxybenzene in pharmaceuticals are not extensively documented, its structural motifs are present in various bioactive molecules, suggesting its potential as a key intermediate. The nitrophenoxy group is a common feature in many pharmacologically active compounds, and the presence of a chloro substituent can further modulate a molecule's properties.

Research has shown that related compounds with nitrophenoxy structures are important intermediates for small molecule anticancer drugs. For instance, 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine is a crucial intermediate in the synthesis of certain anticancer agents. google.com Similarly, ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate serves as a key building block for c-Met inhibitors, which are significant in cancer therapy. mdpi.com The synthesis of these complex molecules often involves the coupling of a nitrophenoxy-containing fragment, highlighting the potential of this compound to serve as a precursor for analogous pharmaceutical targets.

The chloro and nitro groups on the benzene (B151609) ring are reactive handles that can be transformed into other functional groups, making it a versatile starting material for a range of fine chemicals. The nitro group can be reduced to an amine, which is a common precursor for many pharmaceuticals, while the chloro group can participate in nucleophilic substitution reactions.

| Intermediate | Therapeutic Area | Synthetic Utility |

|---|---|---|

| 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl) pyrimidine | Anticancer | Key intermediate for small molecule anticancer drugs. google.com |

| Ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate | Anticancer (c-Met inhibitor) | Major intermediate in cancer therapy. mdpi.com |

Intermediates for Dyes and Pigments

The structural framework of this compound is closely related to intermediates used in the synthesis of various dyes and pigments. The presence of the chromophoric nitro group and the auxochromic phenoxy group suggests its suitability as a precursor for colorants. Although direct synthesis of dyes from this specific compound is not widely reported, its derivatives and analogous structures are well-established in the dye industry.

A closely related compound, 4-chloro-2-nitrophenol (B165678), is a known precursor for azo dyes. researchgate.net This compound can be diazotized and coupled with various aromatic compounds to produce a range of colors. Given that this compound can be conceptually derived from 4-chloro-2-nitrophenol, it is plausible that it could be utilized in similar synthetic routes to produce disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, suitable for dyeing synthetic fibers like polyester. The synthesis of disperse azo dyes often involves the diazotization of nitroanilines and chloroanilines, followed by coupling with suitable aromatic partners. sigmaaldrich.com

The general synthetic route to such dyes involves the reduction of the nitro group to an amine, followed by diazotization and coupling. The phenoxy group can influence the final color and properties, such as lightfastness and sublimation fastness, of the resulting dye.

| Compound | Dye Class | Role |

|---|---|---|

| 4-Chloro-2-nitrophenol | Azo Dyes | Precursor for diazotization and coupling reactions. researchgate.net |

| 4-Nitroaniline | Disperse Azo Dyes | Diazotizable base in dye synthesis. sigmaaldrich.com |

| 2-Chloro-4-nitroaniline | Disperse Reactive Dyes | Diazotizable arylamine for producing blue colored dyes. |

Building Blocks for Polymeric Materials (e.g., Epoxy Resins)

The incorporation of specific chemical moieties can significantly enhance the properties of polymeric materials. While there is no direct evidence of this compound being used as a building block for epoxy resins, its chemical structure suggests potential in the synthesis of polyethers and other high-performance polymers. The synthesis of poly(arylene ether)s can be achieved through the nucleophilic displacement of activated dihalo or dinitro compounds with bisphenoxide salts. researchgate.net

The presence of both a chloro and a nitro group on the benzene ring of this compound makes it a candidate for nucleophilic aromatic substitution reactions, which are fundamental in the synthesis of polyethers. The phenoxy group could be part of a monomer that is polymerized, or the entire molecule could act as a building block after suitable functionalization.

Phenoxy resins, which are amorphous thermoplastic polymers derived from bisphenols and epichlorohydrin, are known for their use in coatings and adhesives, often in conjunction with epoxy resins to improve flexibility and toughness. Given the "phenoxy" component in its name, it is conceivable that derivatives of this compound could be explored for creating novel phenoxy resins with tailored properties, such as enhanced thermal stability or flame retardancy, which are desirable in epoxy formulations.

Development of Novel Agrochemicals

The field of agrochemicals continuously seeks novel molecular scaffolds to develop more effective and selective pesticides. The substructure of this compound is present in or analogous to several known agrochemicals, particularly fungicides and herbicides.

A notable example is the fungicide Boscalid, a nicotinamide fungicide, for which 4'-chloro-2-nitrobiphenyl is a key intermediate. quora.comgoogle.com The synthesis of this intermediate often involves a cross-coupling reaction, highlighting the utility of chlorinated and nitrated benzene derivatives in building complex agrochemical molecules.

Furthermore, compounds containing a phenoxypyridine scaffold have shown fungicidal and bactericidal activity. This suggests that the phenoxybenzene moiety of this compound could be a valuable component in the design of new agrochemicals. The chloro and nitro substituents can play a crucial role in the biological activity and the mode of action of the final product. The development of novel pesticides often involves the synthesis and screening of a library of compounds with a common core structure but varying substituents to optimize activity and selectivity.

| Compound/Scaffold | Agrochemical Class | Application/Significance |

|---|---|---|

| 4'-Chloro-2-nitrobiphenyl | Fungicide Intermediate | Key precursor for the synthesis of Boscalid. quora.comgoogle.com |

| Phenoxypyridine | Fungicide/Bactericide | Active scaffold in various fungicidal and bactericidal compounds. |

Future Research Directions and Emerging Opportunities for 4 Chloro 2 Nitro 1 Phenoxybenzene

Targeted Synthesis of Novel Analogs with Enhanced Specificity for Biological Targets

The diaryl ether scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. nih.gov Derivatives have shown potential as anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal agents. nih.govrsc.org This provides a strong rationale for the targeted synthesis of novel analogs of 4-Chloro-2-nitro-1-phenoxybenzene to explore their therapeutic potential.

Future research should focus on:

Systematic Structural Modification: A library of analogs could be created by systematically altering the substitution patterns on both aromatic rings. This includes varying the position and nature of the chloro and nitro groups, as well as introducing a diverse range of other functional groups (e.g., alkyl, alkoxy, amino, cyano) to modulate the molecule's electronic, steric, and hydrophobic properties.

Structure-Activity Relationship (SAR) Studies: By synthesizing and screening a diverse library of analogs, researchers can establish clear structure-activity relationships. nih.govrsc.org This will provide crucial insights into which structural features are essential for activity against specific biological targets and guide the design of more potent and selective compounds.

Advanced Synthetic Methodologies: The synthesis of these analogs can be achieved through established methods like the Ullmann condensation or more modern, efficient catalytic cross-coupling reactions, such as those employing palladium or copper catalysts. jsynthchem.commdpi.com Exploring and optimizing these synthetic routes will be crucial for the efficient generation of analog libraries.

| Parameter | Description | Potential Impact |

| Scaffold | Diaryl Ether | Known to exhibit a wide range of biological activities. |

| Substituents | Chloro and Nitro groups | Influence electronic properties and potential for biological interaction. |

| Analog Synthesis | Modification of substituents | Can enhance potency and selectivity for specific biological targets. |

| SAR Studies | Correlating structure with activity | Guides the design of more effective therapeutic agents. |

Deeper Mechanistic Understanding of Biological and Environmental Interactions

A thorough understanding of how this compound interacts with living organisms and the environment is critical for both harnessing its potential benefits and mitigating any potential risks.

Biological Interactions: The toxicity of many nitroaromatic compounds is linked to the metabolic reduction of the nitro group, which can lead to the formation of highly reactive nitroso and hydroxylamino intermediates. nih.gov These reactive species can bind to cellular macromolecules like DNA and proteins, leading to cytotoxicity. Future research should aim to:

Elucidate the specific metabolic pathways of this compound in various biological systems, including identifying the key enzymes (e.g., nitroreductases) involved in its transformation.

Identify the primary cellular targets of the parent compound and its metabolites to understand its precise mechanism of action at the molecular level.

Environmental Interactions: The presence of chloro and nitro groups on an aromatic framework suggests that this compound could be a persistent environmental pollutant. Studies on related compounds like 4-chloro-2-nitrophenol (B165678) have shown that degradation can occur through processes like ozonation. scholaris.caresearchgate.net Future environmental research should focus on:

Biodegradation Pathways: Investigating the susceptibility of this compound to microbial degradation in different environmental compartments, such as soil and water. This includes identifying the specific microorganisms and enzymatic systems capable of breaking down the compound.

Photodegradation: Assessing the potential for the compound to be degraded by sunlight (photolysis) in aquatic environments and the atmosphere, and characterizing the resulting photoproducts. cdc.gov

Transformation Products: Detailed analysis of the intermediate and final products of both biological and abiotic degradation is necessary to conduct a comprehensive environmental risk assessment. Studies on similar compounds have shown dechlorination and denitration can occur, but re-chlorination is also a possibility. nih.gov

Integration of Advanced Computational and Experimental Methodologies for Predictive Modeling

To accelerate the research and development process and reduce reliance on extensive experimental testing, the integration of computational and experimental methods is essential.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models are powerful tools for predicting the biological activity and toxicity of chemicals based on their molecular structure. nih.govtandfonline.com By developing QSAR models for a series of this compound analogs, researchers can predict the properties of yet-to-be-synthesized compounds. nih.govmdpi.com This approach can prioritize the synthesis of the most promising candidates, saving time and resources. osti.gov

Molecular Docking: Computational docking simulations can be used to predict how this compound and its analogs might bind to the active sites of specific enzymes or receptors. researchgate.net This can help to identify potential biological targets and provide insights into the mechanism of action at a molecular level.

High-Throughput Screening (HTS): The predictions from computational models can be validated experimentally using high-throughput in vitro screening assays. This integrated approach, similar to that used in large-scale toxicology programs like ToxCast, allows for the rapid profiling of large numbers of compounds for various biological activities and toxicities, thereby minimizing the need for animal testing. researchgate.netnih.gov

| Methodology | Application for this compound | Benefit |

| QSAR | Predict toxicity and biological activity of novel analogs. | Prioritizes synthesis, reduces animal testing. nih.gov |

| Molecular Docking | Identify potential biological targets and binding modes. | Provides mechanistic insights. researchgate.net |

| High-Throughput Screening | Rapidly test analogs against a panel of biological assays. | Efficiently validates computational predictions. nih.gov |

Sustainable Synthesis and Green Chemistry Approaches in Industrial Production

The principles of green chemistry are increasingly important in the chemical industry to minimize environmental impact and improve process safety and efficiency. ctfassets.netpharmacyjournal.org Future research into the production of this compound and its derivatives should prioritize these principles.

Greener Catalysis: The synthesis of diaryl ethers often relies on metal catalysts. Research should focus on developing highly efficient and recyclable catalysts that can operate under milder reaction conditions. mdpi.comresearchgate.net This includes exploring the use of earth-abundant metals and developing heterogeneous catalysts that are easily separated from the reaction mixture.

Alternative Solvents: Efforts should be made to replace traditional volatile organic solvents with more environmentally friendly alternatives, such as water, supercritical fluids, or bio-based solvents. jddhs.com

Process Intensification: The adoption of modern chemical engineering technologies, such as continuous flow chemistry, can lead to significant improvements in reaction efficiency, safety, and waste reduction compared to traditional batch processing. jddhs.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ctfassets.net

Exploration of New Applications in Emerging Technologies and Material Science

The unique chemical structure of this compound suggests potential applications beyond its role as a synthetic intermediate. The stability of the diaryl ether linkage, combined with the electronic properties imparted by the chloro and nitro substituents, makes it an interesting candidate for materials science applications. jsynthchem.com

High-Performance Polymers: Diaryl ethers are known precursors to various polymers. jsynthchem.com this compound could be investigated as a monomer for the synthesis of novel polymers with desirable properties, such as high thermal stability, flame retardancy, or specific dielectric properties, for use in electronics or aerospace applications.

Advanced Materials: The nitroaromatic system in the molecule could impart interesting optical or electronic properties. Future studies could explore its potential use in the development of nonlinear optical materials, components of charge-transfer complexes, or as a precursor for novel dyes and pigments.

Agrochemicals: The diaryl ether motif is present in many commercial pesticides and herbicides. nih.gov Given that 4-Nitrochlorobenzene is a precursor to various industrial chemicals, including antioxidants, it is plausible that derivatives of this compound could be screened for potential agrochemical activity. wikipedia.org

Q & A

Q. What are the standard synthetic routes for preparing 4-Chloro-2-nitro-1-phenoxybenzene, and how are reaction conditions optimized?

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, the nitro group’s electron-withdrawing nature activates the benzene ring for substitution, while the phenoxy group may require protection during nitration. A stepwise approach could involve:

- Nitration : Introducing the nitro group at the ortho position relative to chlorine, leveraging directing effects .

- Phenoxy group attachment : Ullmann coupling or SNAr using a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) .

Optimization includes varying solvents (DMF, DMSO), catalysts (CuI for Ullmann), and temperatures (80–120°C). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- 1H/13C NMR : Identify substituent positions (e.g., nitro group deshields adjacent protons) and confirm aromatic substitution patterns .

- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ peak at m/z 264.02) .

- HPLC : Quantify purity using a reversed-phase column (e.g., 95% acetonitrile/5% water, UV detection at 254 nm) .

- IR spectroscopy : Confirm nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and ether (C-O-C, ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. How do electronic effects of substituents (Cl, NO₂, OPh) influence regioselectivity in further functionalization?

The nitro group (-NO₂) is a strong meta-directing group, while chlorine (-Cl) is ortho/para-directing but deactivates the ring. The phenoxy group (-OPh) activates the ring via resonance but directs electrophiles to para/ortho positions. Competing effects require computational modeling (DFT) to predict dominant pathways:

Q. How can computational tools (e.g., QSPR, DFT) predict the compound’s reactivity or stability under varying conditions?

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to assess thermal stability (e.g., nitro group decomposition risks) .

- Quantitative Structure-Property Relationship (QSPR) : Predicts solubility in solvents like DMSO or ethanol using logP values (experimental vs. calculated) .

- Molecular dynamics simulations : Model degradation pathways under acidic/alkaline conditions to guide storage protocols .

Q. How should researchers resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Differential Scanning Calorimetry (DSC) : Verify melting points (e.g., discrepancies between 116–118°C vs. 120°C) by comparing heating rates and sample purity .

- Recrystallization studies : Test solubility in toluene/ethanol mixtures to identify polymorphic forms .

- Cross-validate data : Compare with structurally similar compounds (e.g., 1-Amino-4-chloro-2-nitrobenzene, mp 116–118°C) .

Q. What methodologies assess the compound’s stability under oxidative or photolytic conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B guidelines) or H₂O₂ (3% w/v) and monitor via HPLC for degradation products .

- Kinetic analysis : Calculate half-life (t½) in aqueous buffers (pH 1–13) to identify pH-sensitive bonds .

- EPR spectroscopy : Detect free radicals generated during photolysis, indicating nitro group instability .

Q. How can mechanistic studies differentiate between competing reaction pathways (e.g., SNAr vs. radical pathways)?

Q. What strategies improve yield in multi-step syntheses involving sensitive functional groups?

- Protecting groups : Temporarily mask the phenoxy group with tert-butyldimethylsilyl (TBDMS) ether during nitration .

- Flow chemistry : Enhance heat transfer and reduce decomposition in exothermic steps (e.g., nitration) .

- In-situ monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.